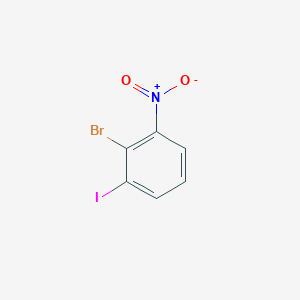

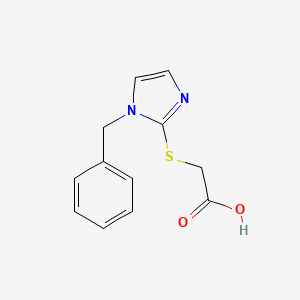

![molecular formula C16H14BrNO5S B3035589 5-(4-溴苯基)-2-氧代-1,3-二氢吡咯并[1,2-c][1,3]噻唑-6,7-二甲酸二甲酯 CAS No. 337920-93-1](/img/structure/B3035589.png)

5-(4-溴苯基)-2-氧代-1,3-二氢吡咯并[1,2-c][1,3]噻唑-6,7-二甲酸二甲酯

描述

The compound of interest, Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various other thiazole derivatives that have been synthesized and studied for their chemical properties and potential applications.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thioureas with different dienophiles, such as dimethyl acetylenedicarboxylate. For example, the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, which are structurally related to the compound of interest, was achieved through reactions of various pyridinium ylides with dimethyl acetylenedicarboxylate . These reactions typically yield moderate to good yields and can be conducted at room temperature or elevated temperatures. The resulting compounds can undergo further transformations, such as thermolysis, to yield thiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed through physical and spectral inspections, including X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, the structures of some thiazole derivatives were confirmed by X-ray crystallography after their synthesis from reactions involving pyridinium ylides . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, leading to the formation of new compounds with potentially interesting properties. For example, N-(p-bromophenyl)-N'-methylthiourea can react with acetylenedicarboxylic acid and its dimethyl ester to form thiazolidinone derivatives . These reactions can be further manipulated through hydrolysis to yield a mixture of products, which can be characterized by techniques such as X-ray crystallography and NMR studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the thiazole ring can affect the compound's electronic properties and conformational freedom, which in turn can influence its reactivity and interactions with other molecules . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state structure of these compounds, as evidenced by Hirshfeld surface analysis and DFT calculations . These properties are essential for understanding the behavior of thiazole derivatives in different environments and their potential applications in various fields.

科学研究应用

合成和结构研究

合成和相关化合物的形成:该化合物参与各种衍生物的合成。例如,Žugelj 等人(2009 年)探索了丙酮-1,3-二甲酸二甲酯的转化,得到与所讨论化合物相关的噻唑-5-甲酸酯(Žugelj 等人,2009 年)。

晶体结构和光物理性质:Petrovskii 等人(2017 年)研究了相关化合物的合成、晶体结构和光物理性质,这有助于理解这类分子的行为和潜在应用(Petrovskii 等人,2017 年)。

化学反应和机理

- 环加成反应:Sutcliffe 等人(2000 年)研究了涉及吡咯并[1,2-c]噻唑的对缺电子烯烃和炔烃的环加成,证明了该化合物在化学合成中的反应性(Sutcliffe 等人,2000 年)。

生物活性及药物研究

- 抗白血病活性的评价:Ladurée 等人(1989 年)合成了吡咯并[1,2-c]噻唑衍生物并评价了其抗白血病活性,表明该化合物与药物研究相关(Ladurée 等人,1989 年)。

构象研究和计算方法

构象行为和计算分析:Kaczor 等人(2006 年)研究了相关化合物在不同状态下的结构,提供了对构象行为的见解,这对于理解该化合物的性质至关重要(Kaczor 等人,2006 年)。

分子对接和抗菌剂:Khidre 和 Radini(2021 年)进行了合成、对接研究以及评估了将吡啶部分作为抗菌剂的新型噻唑衍生物,说明了该化合物在药物开发中的潜力(Khidre & Radini,2021 年)。

作用机制

Target of Action

Thiazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse pharmacological effects .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacological effects, suggesting they may have favorable adme properties .

Action Environment

The pharmacological effects of thiazole derivatives are known to be influenced by various factors .

生化分析

Biochemical Properties

Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as Leishmania major pteridine reductase 1 (Lm-PTR1), where it exhibits strong binding affinity and inhibitory effects . This interaction is crucial for its antileishmanial activity, as it disrupts the enzyme’s function, leading to the inhibition of parasite growth. Additionally, the compound’s interaction with Plasmodium falciparum enzymes contributes to its antimalarial properties .

Cellular Effects

Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has been observed to affect various cellular processes. In Leishmania aethiopica, it exhibits potent antipromastigote activity, significantly reducing the parasite’s viability . In Plasmodium berghei-infected mice, the compound demonstrates substantial suppression of parasitemia, indicating its effectiveness in controlling malaria infection . The compound influences cell signaling pathways and gene expression, leading to altered cellular metabolism and reduced parasite proliferation.

Molecular Mechanism

The molecular mechanism of action of dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its binding interactions with key enzymes and proteins. The compound binds to the active site of Lm-PTR1, forming strong hydrophobic interactions with catalytic residues such as histidine 241 . This binding inhibits the enzyme’s activity, disrupting the folate metabolism pathway essential for parasite survival. Additionally, the compound’s interaction with Plasmodium enzymes leads to the inhibition of critical metabolic processes, contributing to its antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate have been studied over time. The compound exhibits stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that the compound’s antiparasitic effects persist over time, with sustained inhibition of parasite growth and survival .

Dosage Effects in Animal Models

The effects of dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate vary with different dosages in animal models. At lower doses, the compound effectively reduces parasitemia without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been identified, indicating the optimal dosage range for achieving maximum therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is involved in several metabolic pathways, particularly those related to folate metabolism in parasites . The compound interacts with enzymes such as Lm-PTR1, inhibiting their activity and disrupting the synthesis of essential metabolites . This inhibition leads to reduced metabolic flux and altered levels of key metabolites, contributing to the compound’s antiparasitic effects.

Transport and Distribution

Within cells and tissues, dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s distribution within tissues is influenced by its physicochemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is critical for its activity and function. The compound is directed to specific compartments within cells, such as the cytoplasm and organelles, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective interaction with target enzymes and proteins .

属性

IUPAC Name |

dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJCWWPCROEUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401114337 | |

| Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337920-93-1 | |

| Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337920-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-Dichlorophenyl)methyl]-6-(5-phenylpyrazol-1-yl)pyridazine](/img/structure/B3035514.png)

![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035517.png)

![2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B3035520.png)

![2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole](/img/structure/B3035524.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3035525.png)

![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035529.png)